2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid
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Overview
Description
2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C16H13NO3 and a molecular weight of 267.29 g/mol . This compound is characterized by the presence of a furan ring fused to a quinoline structure, with additional methyl and carboxylic acid functional groups. It is primarily used in research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method includes the reaction of aniline derivatives with acetophenone derivatives in the presence of a catalyst such as zeolite . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the furan ring and additional functional groups.
2-Methylquinoline: Similar structure but lacks the furan ring and carboxylic acid group.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the furan ring.
Uniqueness
2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is unique due to the presence of both furan and quinoline rings, along with the methyl and carboxylic acid functional groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(furan-2-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASQRPYCEFNUAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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